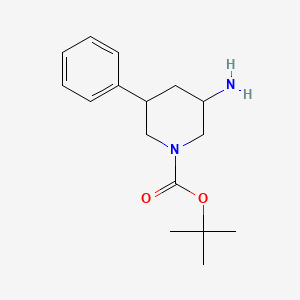

Tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate

説明

BenchChem offers high-quality Tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-13(9-14(17)11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11,17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYRRQKPBSWKQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Navigating the Molecular Landscape: A Technical Guide to the Mass Spectrometry of Substituted Piperidines

A Senior Application Scientist's Perspective on the Characterization of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate

Executive Summary

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of successful research. This guide provides an in-depth technical overview of the methodologies used to determine the exact mass and molecular weight of substituted piperidines, a class of compounds of significant interest in medicinal chemistry. While direct, publicly available data for tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate is limited, this guide will use the closely related, commercially available isomer, tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate (CAS: 1163286-35-8) , as a practical exemplar. The principles and protocols detailed herein are directly applicable to the titular compound, providing a robust framework for its analysis.

We will delve into the theoretical distinctions between molecular weight and exact mass, their significance in chemical analysis, and the practical application of high-resolution mass spectrometry (HRMS) for their empirical determination. This guide is structured to provide not just procedural steps, but also the scientific rationale behind these advanced analytical techniques, ensuring a comprehensive understanding for both seasoned and emerging scientists in the field.

Foundational Concepts: Molecular Weight vs. Exact Mass

A nuanced understanding of mass is critical in the precise characterization of a molecule. While often used interchangeably in broader chemical contexts, 'molecular weight' and 'exact mass' are distinct concepts with specific implications for analytical chemistry.

-

Molecular Weight (or Molar Mass): This is the weighted average of the masses of all the isotopes of the elements in a molecule, based on their natural abundance. It is expressed in grams per mole ( g/mol ). For practical laboratory work, such as preparing solutions of a specific molarity, the molecular weight is the value of choice.

-

Exact Mass: This is the calculated mass of a molecule based on the most abundant isotope of each element (monoisotopic mass). It is a more precise value and is typically expressed in Daltons (Da). High-resolution mass spectrometry measures the exact mass of a molecule, which is a powerful tool for determining its elemental composition.

The distinction is crucial for the unambiguous identification of a compound. While molecules with the same nominal mass (integer mass) may exist, their exact masses will differ due to their unique elemental compositions.

For our exemplar compound, tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate , with the chemical formula C₁₆H₂₄N₂O₂ , the values are as follows:

| Parameter | Value | Unit |

| Molecular Formula | C₁₆H₂₄N₂O₂ | |

| Molecular Weight | 276.38 | g/mol |

| Exact Mass | 276.1838 | Da |

This data is crucial for both the synthesis and the analytical confirmation of the compound's identity.

Experimental Determination: High-Resolution Mass Spectrometry

The empirical determination of the exact mass of a molecule is achieved through high-resolution mass spectrometry (HRMS). This technique provides a highly accurate mass-to-charge ratio (m/z) of an ion, which can be used to deduce its elemental formula.

Ionization Techniques

The first step in mass spectrometry is the ionization of the analyte. For a molecule like tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate, soft ionization techniques are preferred to minimize fragmentation and preserve the molecular ion.

-

Electrospray Ionization (ESI): This is the most common technique for polar and semi-polar molecules. The analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. Given the presence of the amino group, ESI in positive ion mode would be highly effective for this class of compounds, leading to the formation of the protonated molecule [M+H]⁺.

-

Atmospheric Pressure Chemical Ionization (APCI): This technique is suitable for less polar molecules. The sample is vaporized, and the resulting gas is ionized by a corona discharge. APCI is also a soft ionization technique that typically produces the [M+H]⁺ ion.

Mass Analyzers

The choice of mass analyzer determines the resolution and accuracy of the mass measurement. For exact mass determination, high-resolution analyzers are essential.

-

Time-of-Flight (TOF): In a TOF analyzer, ions are accelerated by an electric field and then travel through a field-free drift tube. The time it takes for an ion to reach the detector is proportional to the square root of its m/z. TOF analyzers offer high resolution and mass accuracy.

-

Orbitrap: This is a high-resolution mass analyzer where ions are trapped in an electrostatic field and their axial oscillation frequency is measured. This frequency is inversely proportional to the square root of the m/z. Orbitrap mass spectrometers are renowned for their exceptional mass accuracy, often in the sub-ppm (parts per million) range.

Experimental Workflow

The following diagram illustrates a typical workflow for the determination of the exact mass of a substituted piperidine using LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry).

Caption: Workflow for LC-HRMS analysis.

Step-by-Step Protocol

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound.

-

Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.

-

Perform a serial dilution to a final concentration of 1 µg/mL in a solvent compatible with the LC mobile phase.

-

-

Liquid Chromatography (for sample introduction and purification):

-

Column: A standard C18 reverse-phase column is suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

High-Resolution Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Mass Analyzer: Orbitrap or TOF.

-

Mass Range: m/z 100-1000.

-

Resolution: > 60,000.

-

Data Acquisition: Full scan mode.

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to the compound.

-

Identify the m/z of the most abundant ion, which is expected to be the protonated molecule [M+H]⁺.

-

Use the instrument software to calculate the elemental composition based on the measured exact mass. The software will provide a list of possible formulas within a specified mass tolerance (typically < 5 ppm).

-

The correct formula will be consistent with the known structure of the starting materials and the expected reaction product.

-

Data Interpretation and Validation

The output from the HRMS analysis is a mass spectrum. For our exemplar compound, we would expect to see a prominent peak corresponding to the [M+H]⁺ ion.

Expected Result for C₁₆H₂₄N₂O₂:

-

Exact Mass of Neutral Molecule: 276.1838 Da

-

Exact Mass of [M+H]⁺ Ion: 276.1838 + 1.0078 (mass of H⁺) = 277.1916 Da

The HRMS instrument should detect an ion with an m/z value very close to 277.1916. The mass accuracy is calculated in parts per million (ppm) and is a measure of the deviation of the measured mass from the theoretical mass.

Caption: Logic diagram for formula confirmation.

Conclusion

The precise determination of exact mass and molecular weight is a non-negotiable aspect of modern drug discovery and development. High-resolution mass spectrometry, particularly when coupled with liquid chromatography, provides an unparalleled level of confidence in the identity and purity of a synthesized compound. While the specific compound tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate lacks extensive documentation in the public domain, the principles and detailed protocols outlined in this guide using a closely related isomer provide a robust and scientifically sound framework for its characterization. By understanding the distinction between molecular weight and exact mass and by correctly applying the powerful techniques of HRMS, researchers can ensure the integrity of their data and the solid foundation of their scientific pursuits.

References

-

PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Pitt, J. J. (2009). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. The Clinical Biochemist Reviews, 30(1), 19–34. [Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

Navigating the Spectral Landscape: A Technical Guide to the ¹H and ¹³C NMR of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate. Due to the absence of published, fully assigned experimental spectra for this specific molecule in the public domain, this guide presents a detailed, predictive interpretation based on established principles of NMR spectroscopy and extensive data from structurally analogous compounds. We will focus on the likely diastereomer, tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate, which is commercially available and therefore of significant interest in synthetic and medicinal chemistry. This guide will deconstruct the expected chemical shifts, multiplicities, and coupling constants, offering a robust framework for researchers encountering this or similar substituted piperidine scaffolds.

Introduction: The Structural Significance of Substituted Piperidines

The piperidine ring is a ubiquitous scaffold in a vast array of natural products and pharmaceuticals. Its conformational flexibility and the ability to introduce substituents with precise stereochemical control make it a cornerstone of modern drug design. The title compound, tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate, incorporates several key features: a bulky N-Boc protecting group that influences ring conformation, an amino group that is a key site for further functionalization, and a phenyl group that can engage in various biological interactions. Accurate structural elucidation via NMR is paramount for confirming the identity, purity, and stereochemistry of such molecules.

Foundational Principles: NMR Spectroscopy of Heterocyclic Systems

The ¹H and ¹³C NMR spectra of heterocyclic compounds like piperidine are governed by factors such as ring conformation (chair, boat, or twist-boat), the electronegativity of the heteroatom, and the electronic and steric effects of substituents.[1] The nitrogen atom in the piperidine ring generally deshields the adjacent (α) protons and carbons. The N-Boc group, due to its electron-withdrawing nature and steric bulk, further influences the chemical shifts of the ring atoms and restricts nitrogen inversion.

Predicted ¹H NMR Spectral Data for tert-butyl (3S,4R)-3-amino-4-phenylpiperidine-1-carboxylate

The following is a detailed prediction of the ¹H NMR spectrum. The exact chemical shifts can vary based on the solvent and concentration.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Justification |

| Phenyl-H | 7.20-7.40 | m | Aromatic protons typically resonate in this region. | |

| Piperidine-H2ax | 3.90-4.10 | br d | Jgem ≈ 13 | Axial proton α to the nitrogen of the Boc-protected ring. |

| Piperidine-H2eq | 2.80-3.00 | dt | Jgem ≈ 13, Jax-eq ≈ 3-4 | Equatorial proton α to the nitrogen, shifted upfield relative to the axial proton. |

| Piperidine-H6ax | 3.85-4.05 | br d | Jgem ≈ 13 | Axial proton α to the nitrogen. |

| Piperidine-H6eq | 2.75-2.95 | dt | Jgem ≈ 13, Jax-eq ≈ 3-4 | Equatorial proton α to the nitrogen. |

| Piperidine-H4 | 2.90-3.10 | m | Methine proton adjacent to the phenyl group. | |

| Piperidine-H3 | 2.60-2.80 | m | Methine proton adjacent to the amino group. | |

| Piperidine-H5ax | 2.00-2.20 | q | Jax-ax ≈ 12-13, Jax-eq ≈ 3-4 | Axial proton β to the nitrogen. |

| Piperidine-H5eq | 1.60-1.80 | m | Equatorial proton β to the nitrogen. | |

| NH₂ | 1.50-2.50 | br s | Chemical shift is variable and depends on solvent and concentration. | |

| tert-butyl | 1.45 | s | Characteristic singlet for the nine equivalent protons of the Boc group. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is as follows:

| Carbon | Predicted Chemical Shift (ppm) | Justification |

| C=O (Boc) | 154-156 | Carbonyl carbon of the carbamate. |

| Phenyl-C (quaternary) | 140-142 | The carbon of the phenyl ring attached to the piperidine. |

| Phenyl-C | 126-129 | Aromatic carbons. |

| C(CH₃)₃ (Boc) | 79-81 | Quaternary carbon of the tert-butyl group. |

| Piperidine-C2 | 44-46 | Carbon α to the nitrogen. |

| Piperidine-C6 | 43-45 | Carbon α to the nitrogen. |

| Piperidine-C3 | 50-55 | Carbon bearing the amino group. |

| Piperidine-C4 | 45-50 | Carbon bearing the phenyl group. |

| Piperidine-C5 | 30-35 | Methylene carbon of the piperidine ring. |

| C(CH₃)₃ (Boc) | 28-29 | Methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data for this type of compound is crucial for accurate structural verification.

5.1. Sample Preparation

-

Weigh approximately 5-10 mg of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amino group.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

5.2. NMR Spectrometer Setup and Data Acquisition

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

To aid in assignments, acquire two-dimensional spectra such as COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

Visualizing Structural Relationships with Graphviz

The following diagrams illustrate the molecular structure and key expected NMR correlations.

Figure 1: Molecular structure of tert-butyl 3-amino-4-phenylpiperidine-1-carboxylate.

Figure 2: Predicted ¹H-¹H COSY correlations for the piperidine ring protons.

Figure 3: Key predicted through-space NOESY correlations for axial protons.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate. By leveraging data from analogous structures and fundamental NMR principles, we have constructed a detailed spectral interpretation that can serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The provided experimental protocols and visual aids further enhance the practical utility of this guide. As with any predictive model, experimental verification remains the gold standard, and it is our hope that this guide will facilitate the seamless identification and characterization of this important molecular scaffold in future research endeavors.

References

- Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-430.

- Pinto, D. C. G. A., et al. (2007). Structure Elucidation of Xanthone Derivatives: Studies of Nuclear Magnetic Resonance Spectroscopy. In Atta-ur-Rahman (Ed.), Studies in Natural Products Chemistry (Vol. 34, pp. 397-440). Elsevier.

- Eliel, E. L., et al. (1980). Conformational analysis. 39. 13C NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707.

- Jones, R. G., & Papadopoulos, M. G. (1975). Carbon-13 nuclear magnetic resonance studies of piperidine and piperazine compounds. Part II. Empirical substituent parameters for, and the shielding anisotropy of, the N-nitroso-group. Journal of the Chemical Society, Perkin Transactions 2, (13), 1381-1385.

- Supporting Information for various syntheses containing Boc-piperidine derivatives.

Sources

Thermodynamic Profiling and Solubility Dynamics of tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate in Polar Aprotic Solvents

Executive Summary

tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate (CAS 874361-26-9) is a highly versatile, stereochemically complex building block widely utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and G-protein coupled receptor (GPCR) modulators[1]. The molecule presents a unique solvation challenge due to its chimeric physicochemical nature: it possesses a highly lipophilic tert-butoxycarbonyl (Boc) protecting group, a hydrophobic phenyl ring, and a highly polar, hydrogen-bond-donating primary amine.

Understanding the solubility of this intermediate in polar aprotic solvents is critical for optimizing downstream synthetic workflows, such as nucleophilic aromatic substitutions (S_NAr), Buchwald-Hartwig cross-couplings, and amide bond formations. This whitepaper provides a comprehensive thermodynamic analysis, quantitative solubility estimations, and a self-validating experimental protocol for determining its solubility profile in polar aprotic media.

Structural & Thermodynamic Solvation Rationale

The dissolution of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate is governed by the delicate balance of intermolecular forces, which can be modeled using Hansen Solubility Parameters (HSP): Dispersion ( δD ), Polarity ( δP ), and Hydrogen Bonding ( δH )[2],[3].

-

The Lipophilic Domains (Boc and Phenyl Groups): The bulky tert-butyl group and the phenyl ring contribute heavily to the molecule's dispersion forces ( δD ). Solvents must possess a sufficiently large hydrophobic cavity and high dispersion parameters to overcome the crystal lattice energy of these non-polar regions.

-

The Polar Domains (Primary Amine and Carbamate Core): The primary amine (-NH 2 ) acts as both a strong hydrogen bond donor and acceptor, while the carbamate carbonyl acts solely as an acceptor.

Why Polar Aprotic Solvents? Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are highly dipolar and possess strong hydrogen-bond acceptor basicity ( β ) but lack hydrogen-bond donors ( α=0 ). When tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate is dissolved in these media, the solvent molecules act as powerful H-bond acceptors for the primary amine protons. This specific solvation stabilizes the amine without protonating it or inducing unwanted solvolysis, a common side reaction observed in protic solvents where primary amines can readily form carbamate salts in the presence of atmospheric CO 2 [4]. Furthermore, the organic bulk of solvents like DMF and NMP effectively solvates the lipophilic Boc and phenyl moieties via dispersion forces, leading to exceptionally high solubility.

Quantitative Solubility Profiling

Because empirical solubility data for complex proprietary intermediates is highly dependent on the specific polymorphic form and crystalline purity, the following table provides predictive thermodynamic solubility ranges at 25°C. These values are extrapolated using HSP vector field homology with structurally similar Boc-protected arylamines[2],[3].

| Solvent | Polarity Index | Dielectric Constant ( ε ) | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |

| DMSO | 7.2 | 46.7 | > 200 (Highly Soluble) | Strong H-bond acceptor (S=O) to -NH 2 ; high dipole-dipole stabilization. |

| NMP | 6.7 | 32.2 | > 150 (Highly Soluble) | Strong H-bond acceptor (C=O); lipophilic lactam ring solvates the Boc group. |

| DMF | 6.4 | 36.7 | > 150 (Highly Soluble) | Strong H-bond acceptor (C=O) to -NH 2 ; excellent general organic solvating power. |

| Acetonitrile | 5.8 | 37.5 | 50 - 100 (Soluble) | Moderate H-bond acceptor; strong dipole-dipole interactions. |

| Acetone | 5.1 | 20.7 | 50 - 100 (Soluble) | Moderate H-bond acceptor; lower dielectric constant limits total capacity. |

| THF | 4.0 | 7.5 | > 100 (Highly Soluble) | Etheric oxygen acts as a dedicated H-bond acceptor; highly compatible with the Boc group. |

Experimental Methodology: Self-Validating Solubility Protocol

To establish true thermodynamic solubility (as opposed to kinetic dissolution), the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) remains the industry gold standard. The following protocol incorporates a self-validating feedback loop to ensure data integrity.

Figure 1: Shake-flask thermodynamic solubility workflow with self-validation loop.

Step-by-Step Methodology

-

Saturation (The Causality of Excess): Add 500 mg of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate to a 2.0 mL low-bind Eppendorf tube. Add exactly 1.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF). Causality: A visible excess of solid must remain to ensure the solvent is fully saturated, establishing a true solid-liquid equilibrium.

-

Thermodynamic Equilibration: Vortex the suspension for 1 minute, then place it in a temperature-controlled thermomixer at 25.0 ± 0.1 °C, shaking at 800 rpm for 24 hours. Causality: 24 hours of mechanical agitation overcomes the kinetic barriers of dissolution and breaks down localized concentration gradients.

-

Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25 °C. Causality: High-speed centrifugation forces sub-micron undissolved particulates to the bottom. Sampling without this step often aspirates micro-crystals, falsely inflating the calculated solubility.

-

Sampling and Immediate Dilution: Carefully extract 50 µL of the clear supernatant and immediately dilute it into 950 µL of the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water). Causality: Immediate dilution prevents the solute from precipitating out of the sample if the ambient temperature fluctuates before injection.

-

Quantification: Analyze the diluted sample via HPLC-UV at 254 nm (targeting the phenyl ring absorbance) against a pre-established 5-point calibration curve.

-

Self-Validation (The 48-Hour Check): Repeat steps 3–5 at the 48-hour mark. If the concentration difference ( ΔC ) between the 24-hour and 48-hour samples is less than 5%, the system has self-validated that thermodynamic equilibrium has been reached. If ΔC>5% , continue equilibration for another 24 hours.

Impact on Downstream Synthetic Workflows

The choice of polar aprotic solvent is rarely dictated by solubility alone; it is intrinsically linked to the mechanistic requirements of the downstream reaction.

Figure 2: Logical decision matrix for selecting polar aprotic solvents in downstream syntheses.

-

Nucleophilic Aromatic Substitution (S_NAr): When utilizing the primary amine as a nucleophile against an electron-deficient aryl halide, the reaction proceeds via a highly polar Meisenheimer complex. DMSO and NMP are the optimal choices here. Their high dielectric constants stabilize the transition state, and their high boiling points allow the reaction to be pushed to 120–150 °C without pressurization.

-

Buchwald-Hartwig Cross-Coupling: If the amine is being coupled via Palladium catalysis, strong coordinating solvents like DMSO can poison the Pd catalyst. In this scenario, THF or 2-Methyltetrahydrofuran (2-MeTHF) are preferred. They provide excellent solubility for the Boc-protected substrate while remaining inert to the catalytic cycle.

-

Amide Bond Formation: For standard peptide-like couplings using reagents like HATU or EDC, DMF is the industry standard. It easily dissolves both the highly polar coupling reagents and the lipophilic tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate, ensuring a homogeneous reaction mixture that drives the reaction to completion.

References

-

Yamada, T., et al. "Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide." ResearchGate, 2012.[Link]

-

Wang, Y., et al. "Thermodynamic Modeling, Hansen Solubility Parameters, and Solubility Behavior of N-Benzyloxycarbonyl-l-asparagine in Twelve Pure Solvent Systems at 283.15–323.15 K." Journal of Chemical & Engineering Data, ACS Publications, 2021.[Link]

-

Castillo, J., et al. "Free Surface Energy and Hansen Solubility Parameter Vector Field." Applied Sciences, MDPI, 2024.[Link]

Sources

Crystal Structure and Stereochemistry of tert-Butyl 3-Amino-5-phenylpiperidine-1-carboxylate: A Technical Guide

Executive Summary

In modern structure-based drug design (SBDD), the spatial arrangement of pharmacophores dictates the efficacy and selectivity of small-molecule therapeutics. tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate (commonly referred to as N-Boc-3-amino-5-phenylpiperidine) is a highly versatile, privileged chiral intermediate utilized in the synthesis of potent epigenetic and kinase inhibitors, including PCAF/GCN5 bromodomain inhibitors and ERK inhibitors[1][2].

Because the piperidine ring contains two distinct stereocenters at C3 and C5, the molecule exists as four distinct stereoisomers. The precise absolute configuration—such as the (3R,5R) -trans isomer—is strictly required to achieve optimal binding affinities, as inverted stereocenters frequently result in a complete loss of biological activity[3]. This whitepaper provides an in-depth analysis of the stereochemical architecture, conformational dynamics, and crystallographic profiling of this critical intermediate, alongside field-proven methodologies for its synthesis, chiral resolution, and X-ray structural validation.

Stereochemical Architecture & Conformational Dynamics

The Four Stereoisomers

The 3-amino-5-phenylpiperidine core possesses two chiral centers, generating two pairs of enantiomers:

-

Trans Diastereomers: (3R,5R) and (3S,5S)

-

Cis Diastereomers: (3R,5S) and (3S,5R)

In biological systems, these isomers exhibit drastically different spatial vectors. For example, in the development of PCAF bromodomain inhibitors, the (3R,5R) configuration perfectly positions the basic amine to form a critical salt bridge with Glu756, while the C5-phenyl group engages in π−π stacking with Tyr809[1]. The (3S,5S) enantiomer fails to satisfy this 3D pharmacophore and is biologically inactive[3].

Conformational Equilibrium and A(1,3) Strain

The addition of the bulky N-Boc (tert-butoxycarbonyl) protecting group at N1 does not merely prevent unwanted side reactions; it fundamentally alters the conformational energy landscape of the piperidine ring.

In unsubstituted piperidines, rapid chair-to-chair interconversion occurs. However, the N-Boc group introduces severe allylic 1,3-strain (A(1,3) strain) with any equatorial substituents at the adjacent C2 or C6 positions[4][5]. While C3 and C5 are further from the carbamate, the sheer bulk of the C5-phenyl and C3-amino groups forces the ring to adopt a conformation that minimizes 1,3-diaxial interactions.

For the (3R,5R) -trans isomer, the lowest energy conformation is the diequatorial chair . If the ring were to flip to the diaxial conformation, the severe steric clash between the axial phenyl group, the axial amino group, and the axial protons would incur a massive thermodynamic penalty. Consequently, the N-Boc-protected (3R,5R) intermediate is conformationally locked, making it an excellent candidate for highly ordered crystal packing.

Conformational equilibrium of the (3R, 5R)-trans isomer highlighting the diequatorial preference.

Crystallographic Profiling (X-Ray Diffraction)

Single-crystal X-ray diffraction (SCXRD) of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate is the gold standard for unambiguously assigning absolute stereochemistry prior to downstream coupling reactions.

Crystal Packing Forces

The crystallization of N-Boc protected amines is driven by a balance of hydrophobic packing and directional hydrogen bonding:

-

Hydrogen Bonding Network: The primary amine at C3 acts as a dual hydrogen bond donor. It typically forms intermolecular hydrogen bonds with the highly polarized carbonyl oxygen of the N-Boc group of an adjacent molecule in the asymmetric unit.

-

π−π and CH- π Interactions: The equatorial C5-phenyl rings interdigitate, providing stabilizing London dispersion forces that dictate the unit cell dimensions.

-

Hydrophobic Shielding: The tert-butyl groups of the Boc moiety aggregate to form hydrophobic pockets, which often limit the inclusion of polar solvent molecules in the crystal lattice.

Quantitative Data Presentation

Table 1: Representative Crystallographic Parameters for N-Boc-Piperidine Derivatives

| Parameter | Typical Value Range | Crystallographic Rationale |

| Crystal System | Orthorhombic or Monoclinic | Common for chiral, enantiopure organic molecules (e.g., P212121 or P21 ). |

| Space Group | P212121 | Non-centrosymmetric space group required for enantiopure (3R,5R) crystals. |

| Flack Parameter | ~0.00 to 0.05 | Values near 0 confirm the correct absolute configuration; requires Cu-K α radiation for light atom anomalous dispersion. |

| R-factor ( R1 ) | < 5.0% | Indicates a highly ordered lattice; higher values may suggest rotational disorder in the tert-butyl group. |

| C-N-C Bond Angle (Boc) | ~116° - 118° | Deviation from idealized sp3 due to partial double-bond character of the carbamate. |

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following workflows are designed as self-validating systems. Every step includes a causal explanation and an analytical checkpoint to prevent the propagation of stereochemical errors.

Protocol 1: Diastereoselective Synthesis & Chiral Resolution

Causality: Synthesizing the piperidine core often yields a racemic mixture of cis and trans diastereomers. Supercritical Fluid Chromatography (SFC) is chosen over traditional HPLC because the supercritical CO2 mobile phase offers superior mass transfer kinetics, which is critical for resolving the "greasy" N-Boc enantiomers without peak tailing[6].

-

N-Protection: Dissolve racemic 3-amino-5-phenylpiperidine in dichloromethane (DCM). Add 1.1 equivalents of triethylamine ( Et3N ), followed by dropwise addition of 1.05 equivalents of di-tert-butyl dicarbonate ( Boc2O ) at 0 °C.

-

Validation: Monitor via LC-MS. The primary amine at C3 is less sterically hindered but less nucleophilic than the secondary piperidine amine; careful stoichiometric control ensures selective N1-Boc protection.

-

-

SFC Resolution: Inject the racemic N-Boc mixture onto a preparative Chiralpak AD-H column using a mobile phase of CO2 /MeOH (80:20) with 0.1% isopropylamine.

-

Isolation: Collect the four distinct peaks.

-

Validation: Analyze each fraction via analytical SFC to confirm Enantiomeric Excess ( ee>99% ).

-

Synthetic workflow and chiral resolution of N-Boc-3-amino-5-phenylpiperidine stereoisomers.

Protocol 2: Single-Crystal Growth via Vapor Diffusion

Causality: Cooling crystallization often leads to amorphous precipitation for N-Boc compounds due to the high conformational flexibility of the tert-butyl group at room temperature. Vapor diffusion allows for an exceptionally slow thermodynamic equilibration, forcing the molecules into a highly ordered crystalline lattice.

-

Solvent Selection: Dissolve 15 mg of the enantiopure (3R,5R) isomer in 0.5 mL of ethyl acetate (the "good" solvent) in a 2 mL inner vial.

-

Antisolvent Chamber: Place the inner vial (uncapped) into a larger 20 mL outer vial containing 3 mL of hexanes (the "antisolvent").

-

Equilibration: Seal the outer vial tightly and leave it undisturbed at 20 °C in a vibration-free environment.

-

Harvesting: After 3–7 days, as the hexanes vapor diffuses into the ethyl acetate, colorless block-like single crystals will form.

-

Validation: Inspect under a polarized light microscope. Extinction of light upon rotation confirms the single-crystal nature (lack of twinning).

-

Protocol 3: X-Ray Data Collection & Refinement

Causality: Because the molecule consists entirely of light atoms (C, H, N, O), standard Molybdenum (Mo-K α ) radiation is insufficient to determine absolute stereochemistry. Copper (Cu-K α ) radiation must be used to maximize the anomalous dispersion signal required to calculate the Flack parameter.

-

Mounting: Coat a single crystal in paratone oil to prevent solvent loss and mount it on a cryoloop. Flash-cool to 100 K under a nitrogen stream to minimize thermal motion (especially of the tert-butyl group).

-

Diffraction: Collect data using a microfocus Cu-K α source ( λ=1.54184 Å).

-

Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

-

Validation: Ensure the Flack parameter is 0.00±0.05 . A value near 1.0 indicates the crystal is the opposite enantiomer, requiring an inversion of the coordinate model.

-

References

- Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Journal of Medicinal Chemistry - ACS Publications.

- Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - National Institutes of Health.

- ERK inhibitors for the treatment of cancer. United States Patent - Googleapis.com.

- An Experimental and Computational Investigation of the Enantioselective Deprotonation of Boc-piperidine. Journal of the American Chemical Society.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

structural analysis of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate using X-ray crystallography

Executive Summary & Pharmacological Context

tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate is a stereochemically complex, highly versatile building block in modern medicinal chemistry. Substituted 3-amino-5-phenylpiperidines serve as critical pharmacophores, notably utilized in the design of potent, cell-active inhibitors for the PCAF/GCN5 bromodomains [1].

Because this molecule contains two chiral centers (C3 and C5), it can exist as four distinct stereoisomers. The relative (cis vs. trans) and absolute configuration of these centers strictly dictate the 3D topology of the molecule, thereby governing its binding affinity within target protein pockets. X-ray crystallography remains the definitive analytical technique to unambiguously assign these stereochemical properties and to elucidate the conformational puckering of the piperidine ring [2].

Thermodynamic Causality in Sample Preparation

Crystallizing tert-butoxycarbonyl (Boc) protected nitrogen heterocycles presents a unique physicochemical challenge. The bulky, highly lipophilic Boc group significantly increases the compound's solubility in standard organic solvents. Conventional evaporative crystallization often leads to rapid supersaturation spikes, causing the compound to undergo liquid-liquid phase separation (i.e., "oiling out") rather than forming an ordered crystal lattice [3].

To counteract this, Vapor Diffusion (Anti-Solvent) Crystallization is the protocol of choice. This method relies on the slow, thermodynamically controlled diffusion of a volatile anti-solvent into a good solvent, gently lowering the dielectric constant of the medium and favoring nucleation over amorphous precipitation.

Protocol 1: Vapor Diffusion Crystallization

-

Self-Validating Check: The appearance of sharp, birefringent edges under a polarized optical microscope confirms a crystalline lattice rather than an amorphous solid.

-

Solubilization: Dissolve 50 mg of enantiopure tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate in 0.5 mL of ethyl acetate (the "good" solvent) in a 2 mL inner glass vial.

-

Setup: Place the uncapped 2 mL vial inside a larger 10 mL outer vial containing 3 mL of n-hexane or n-heptane (the "anti-solvent").

-

Equilibration: Seal the outer vial tightly with a PTFE-lined cap.

-

Incubation: Store the setup undisturbed at 4 °C for 3 to 7 days. The low temperature reduces kinetic energy, suppressing rapid uncontrolled precipitation and allowing the Boc group to pack efficiently.

Experimental Methodology: Diffraction & Data Collection

The flexibility of the tert-butyl group often results in high atomic displacement parameters (B-factors) at room temperature, which can obscure the electron density map. Cryo-cooling the crystal is a mandatory step to freeze out dynamic thermal motion.

Protocol 2: Crystal Mounting and X-ray Diffraction

-

Harvesting: Submerge the crystals in a drop of inert paratone-N oil on a glass slide to protect them from atmospheric moisture and prevent solvent loss.

-

Mounting: Isolate a single crystal (optimal dimensions ~0.2 × 0.15 × 0.1 mm) using a MiTeGen polyimide loop.

-

Cryo-Cooling: Immediately transfer the loop to the diffractometer goniometer head, bathed in a continuous 100 K liquid nitrogen stream.

-

Data Collection: Irradiate the crystal using a microfocus Cu K α source ( λ=1.54184 Å).

-

Causality: Cu K α radiation is specifically chosen over Mo K α for this compound. Because the molecule lacks heavy atoms (containing only C, H, N, and O), the stronger anomalous scattering signal of oxygen and nitrogen at the Cu wavelength is required to reliably calculate the Flack parameter for absolute structure determination.

-

Figure 1: Step-by-step workflow for the X-ray crystallographic analysis of Boc-protected piperidines.

Structure Solution and Refinement Protocols

Once diffraction data is integrated and corrected for absorption, the phase problem is typically solved using intrinsic phasing algorithms (e.g., SHELXT). Refinement is carried out via full-matrix least-squares on F2 (SHELXL).

Handling Boc Group Disorder: Even at 100 K, the tert-butyl moiety may exhibit static positional disorder, manifesting as large, smeared electron density peaks.

-

Causality: The low rotational barrier around the O–C(CH 3 ) 3 bond allows the group to freeze into two distinct orientations within the crystal lattice.

-

Protocol: If the difference Fourier map reveals residual peaks > 1 e/ų near the tert-butyl group, split the carbon atoms into two parts (e.g., PART 1 and PART 2). Apply similarity restraints (SIMU and DELU) to their anisotropic displacement parameters to maintain a chemically sensible geometry, allowing their relative occupancies to refine freely (typically settling near a 60:40 or 70:30 ratio).

Conformational & Stereochemical Analysis

The six-membered piperidine ring predominantly adopts a chair conformation, which is energetically favored over the boat conformation to minimize torsional strain [2]. The exact geometry is quantified using Cremer-Pople puckering parameters.

For 3,5-disubstituted piperidines, the 1,3-relationship between the amino and phenyl groups dictates the conformational equilibrium:

-

The cis-Isomer (e.g., 3R, 5S): In a chair conformation, 1,3-cis substituents can simultaneously occupy equatorial positions. This 1,3-diequatorial arrangement is highly stable, as it completely avoids 1,3-diaxial steric clashes.

-

The trans-Isomer (e.g., 3R, 5R): A 1,3-trans relationship forces one group to be equatorial and the other axial. Because the phenyl group at C5 is significantly bulkier than the amino group at C3, the molecule will lock into a conformation where the phenyl group is equatorial, forcing the amino group into the less favorable axial position.

Figure 2: Stereochemical and conformational logic for 3,5-disubstituted piperidines.

Quantitative Data Summaries

To validate the structural integrity of the solved crystal, the refinement metrics must fall within standard crystallographic thresholds.

Table 1: Representative Crystallographic Validation Metrics | Parameter | Expected Value / Description | Self-Validation Check | | :--- | :--- | :--- | | Crystal System | Monoclinic / Orthorhombic | Typical for chiral organic molecules. | | Space Group | P21 or P212121 | Must be non-centrosymmetric for enantiopure samples. | | Temperature | 100(2) K | Confirms successful cryo-cooling. | | Flack Parameter | ~0.00 (± 0.05) | Values near 0 confirm the correct absolute configuration; values near 1 indicate an inverted model. | | R1 (I > 2 σ (I)) | < 0.05 (5%) | Indicates excellent agreement between the model and the data. | | wR2 (all data) | < 0.15 (15%) | Accounts for all reflections; validates overall model quality. |

Table 2: Cremer-Pople Puckering Parameters for the Piperidine Chair | Parameter | Symbol | Ideal Chair Value | Expected Experimental Value | | :--- | :--- | :--- | :--- | | Total Puckering Amplitude | Q | > 0.5 Å | 0.55 – 0.60 Å | | Polar Angle | θ | 0° or 180° | 0°–5° or 175°–180° | | Azimuthal Angle | ϕ | Undefined (if θ=0,180 ) | Variable depending on crystal packing |

References

-

Title: Discovery of Pyrrolo[3,2-d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

-

Title: Conformational Preferences of Proline Analogues with Different Ring Size Source: The Journal of Physical Chemistry B (ACS Publications) URL: [Link]

-

Title: Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate Source: IUCrData (National Institutes of Health / PMC) URL: [Link]

Sources

Application Notes and Protocols: The Strategic Use of tert-Butyl 3-Amino-5-Phenylpiperidine-1-carboxylate in Medicinal Chemistry

Abstract

The 3,5-disubstituted piperidine scaffold is a privileged structure in modern drug discovery, offering a conformationally restricted framework that is key to achieving target selectivity and favorable pharmacokinetic profiles.[1] This guide provides an in-depth exploration of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate, a versatile building block that combines this valuable core with orthogonally protected functional groups. We will detail its synthesis, stereochemical considerations, and key derivatization protocols. Through field-proven insights and step-by-step methodologies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this building block for the synthesis of novel therapeutic agents.

Introduction: The Value of a Constrained Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved drugs and natural products. Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for specific interactions with biological targets like enzymes and receptors.[2] The introduction of substituents at the 3 and 5 positions creates a scaffold with distinct axial and equatorial vectors for chemical exploration.

The subject of this guide, tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate, offers several strategic advantages:

-

Conformational Rigidity: The piperidine core restricts the rotational freedom of the pendant phenyl and amino groups, reducing the entropic penalty upon binding to a target.

-

Orthogonal Protection: The primary amino group at the C3 position is available for a wide range of synthetic modifications, while the piperidine ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group. This Boc group enhances stability during synthesis and can be selectively removed under acidic conditions to allow for late-stage diversification.[3]

-

Stereochemical Complexity: The molecule possesses two stereocenters (C3 and C5), leading to the existence of four possible stereoisomers (cis/trans enantiomeric pairs). Control over this stereochemistry is often paramount for achieving desired pharmacological activity.[4]

-

Pharmacophoric Elements: The structure combines a basic nitrogen (once deprotected), a hydrogen-bond-donating amino group, and a hydrophobic phenyl group, providing key features for molecular recognition.

This guide will focus on the practical application of this building block, providing robust protocols for its synthesis and subsequent chemical modification.

Physicochemical Properties and Stereochemistry

Understanding the fundamental properties and stereoisomers of the building block is essential for its effective use.

| Property | Value |

| IUPAC Name | tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate |

| Molecular Formula | C₁₆H₂₄N₂O₂ |

| Molecular Weight | 276.37 g/mol |

| Stereocenters | C3, C5 |

| Stereoisomers | (3R,5S), (3S,5R) - cis; (3R,5R), (3S,5S) - trans |

The relative orientation of the amino and phenyl groups (cis or trans) significantly impacts the overall shape of the molecule and how it presents its functional groups for interaction with a biological target. The cis isomer will typically have one axial and one equatorial substituent, while the trans isomer will have either two axial or two equatorial substituents in the most stable chair conformation. The synthesis of specific stereoisomers is a key challenge and a critical consideration in any drug discovery campaign.

Synthetic Strategies

The synthesis of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate is a multi-step process. While numerous methods exist for constructing substituted piperidines, a common and reliable approach involves the reduction of a substituted pyridine precursor.[1]

Workflow for Synthesis

Caption: General synthetic workflow for the target building block.

Protocol 1: Synthesis of 3-Amino-5-phenylpiperidine via Pyridine Reduction

This protocol describes the catalytic hydrogenation of 3-amino-5-phenylpyridine. This method often yields the cis isomer as the major product due to the directing effect of the substituents on the catalyst surface.

Causality: Catalytic hydrogenation of substituted pyridines is a robust method for synthesizing piperidine rings. The choice of catalyst and conditions (pressure, temperature, solvent) can influence the diastereoselectivity of the reduction. Rhodium on carbon (Rh/C) in the presence of acid is particularly effective for this transformation.[5]

-

Materials:

-

3-Amino-5-phenylpyridine

-

5% Rhodium on Carbon (Rh/C)

-

Methanol (MeOH)

-

Glacial Acetic Acid (AcOH)

-

Hydrogen Gas (H₂)

-

High-pressure reactor (e.g., Parr hydrogenator)

-

Celatom® or filter aid

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

-

Procedure:

-

To a high-pressure reactor, add 3-amino-5-phenylpyridine (1.0 eq).

-

Add MeOH and a catalytic amount of 5% Rh/C (typically 5-10 mol%).

-

Add glacial acetic acid (2.0-3.0 eq). The acid is crucial for activating the pyridine ring towards reduction.

-

Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to 100-200 psi.

-

Heat the reaction mixture to 50-80 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

-

After cooling to room temperature, carefully vent the reactor and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celatom® to remove the catalyst, washing the pad with additional MeOH.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and basify to pH > 12 with a cold NaOH solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield 3-amino-5-phenylpiperidine as a mixture of diastereomers.

-

Protocol 2: N-Boc Protection

This protocol protects the more nucleophilic piperidine nitrogen, leaving the C3-amino group available for subsequent reactions.

Causality: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for introducing the Boc protecting group. The reaction is typically run in a biphasic system or in a solvent like DCM or THF with a mild base to neutralize the acid byproduct.[3][6]

-

Materials:

-

3-Amino-5-phenylpiperidine (from Protocol 1)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

-

Procedure:

-

Dissolve 3-amino-5-phenylpiperidine (1.0 eq) in DCM.

-

Add triethylamine (1.1 - 1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of (Boc)₂O (1.05 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

-

Quench the reaction with water or a saturated NaHCO₃ solution.

-

Separate the organic layer. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to separate diastereomers and afford the pure tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate.

-

Applications in Medicinal Chemistry: Derivatization Protocols

The true utility of this building block lies in the selective functionalization of its C3-amino group.

Derivatization Strategy Overview

Caption: Common derivatization pathways for the C3-amino group.

Protocol 3: Amide Bond Formation (Acylation)

This is one of the most common methods to introduce diversity, forming a stable amide linkage.

Causality: The reaction of a primary amine with an acid chloride or an activated carboxylic acid (using coupling reagents like EDC/HOBt or HATU) is a highly efficient method for amide synthesis. A non-nucleophilic base is required to scavenge the HCl generated when using acid chlorides.

-

Materials:

-

tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate (1.0 eq)

-

Desired acid chloride (R-COCl) (1.1 eq) OR Carboxylic acid (R-COOH) (1.1 eq) and a coupling agent (e.g., HATU, 1.1 eq)

-

Anhydrous DCM or DMF

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

-

Procedure (using Acid Chloride):

-

Dissolve the piperidine building block and DIPEA in anhydrous DCM and cool to 0 °C.

-

Slowly add the acid chloride.

-

Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 2-6 hours until completion (monitor by LC-MS).

-

Quench with saturated aqueous NaHCO₃ solution.

-

Extract with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography or preparative HPLC.

-

Protocol 4: Boc Deprotection and Ring Nitrogen Functionalization

Removal of the Boc group unveils the piperidine nitrogen for further modification, a critical step in many synthetic routes.

Causality: The Boc group is labile under acidic conditions, readily cleaved by strong acids like trifluoroacetic acid (TFA) or HCl in an organic solvent. The mechanism involves protonation of the carbonyl oxygen followed by elimination of isobutylene and carbon dioxide.[3]

-

Materials:

-

Boc-protected piperidine derivative (from previous steps)

-

Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

-

Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve the Boc-protected compound in DCM (typically 0.1 M solution).

-

Add TFA (5-10 equivalents) or an equal volume of 4M HCl in Dioxane.

-

Stir at room temperature for 1-3 hours. Monitor by LC-MS for the loss of the Boc group (mass change of -100.05 Da).

-

Concentrate the reaction mixture under reduced pressure.

-

The resulting product is the corresponding TFA or HCl salt of the free piperidine. It can be used directly in subsequent reactions (e.g., another acylation or reductive amination) by adding a sufficient amount of base to neutralize the salt, or it can be converted to the free base by partitioning between a strong base (e.g., NaOH) and an organic solvent.

-

Case Study: A Scaffold in Renin Inhibitors

While not using the exact 3-amino-5-phenyl derivative, a closely related series of orally active renin inhibitors for hypertension utilized a (3S,5R)-disubstituted piperidine core.[7] In this series, the C5 position was connected to a ketopiperazine moiety, and the C3 position was functionalized with a carboxamide. This example authoritatively demonstrates the utility of the 3,5-disubstituted piperidine scaffold in designing potent and orally bioavailable enzyme inhibitors. The rigid piperidine ring serves to correctly orient the P1', P2', and P3 substituents for optimal binding within the renin active site.

Conclusion

tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate is a high-value building block for medicinal chemists. Its pre-installed, conformationally constrained scaffold and orthogonally protected functional groups provide a reliable and efficient entry point into a rich chemical space. The protocols outlined in this guide offer robust and well-rationalized methods for the synthesis and derivatization of this compound, enabling the rapid generation of diverse compound libraries for hit-to-lead and lead optimization campaigns. The strategic application of such building blocks is fundamental to accelerating the discovery of new medicines.

References

-

Manral, K., et al. (2025). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. Journal of Applied Research and Technology, 23(1). Retrieved from [Link]

-

Khom, S. T., Saikia, P., & Yadav, N. N. (2024). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, 63(5). Retrieved from [Link]

-

Yang, J. W., Pan, S. C., & List, B. (2009). Synthesis of tert-Butyl (1S,2S)-2-Methyl-3-oxo-1-phenylpropylcarbamate by Asymmetric Mannich Reaction. Organic Syntheses, 86, 182. Retrieved from [Link]

-

Supporting Information for Design and synthesis of tag-free photoprobes for the identification of the molecular target for CCG-1. (n.d.). Beilstein Journals. Retrieved from [Link]

-

Bera, S., et al. (2006). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 17(3), 639-642. Retrieved from [Link]

-

Sridhar, G., et al. (2019). One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. Scientific Reports, 9(1). Retrieved from [Link]

- Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof. (2009). Google Patents.

-

Vitaku, E., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1379. Retrieved from [Link]

-

Gáspár, A., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(15), 4485. Retrieved from [Link]

-

Schiffers, I., et al. (2022). Convenient Synthesis of (R)-3-(Boc-amino)piperidine and (R)-3-(Boc-amino)azepane. ResearchGate. Retrieved from [Link]

-

Teno, N., et al. (2013). Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(18), 5133-5138. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. tert-Butyl 3-amino-5-(hydroxymethyl)piperidine-1-carboxylate | Benchchem [benchchem.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof - Google Patents [patents.google.com]

- 7. Synthesis and optimization of novel (3S,5R)-5-(2,2-dimethyl-5-oxo-4-phenylpiperazin-1-yl)piperidine-3-carboxamides as orally active renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Optimized Amidation Protocols for tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Reaction Optimization, Mechanistic Causality, and Validated Protocols

Introduction & Chemical Context

tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate is a highly privileged scaffold in modern drug discovery, frequently utilized to introduce rigidified diamine pharmacophores into lead compounds. Structurally, it features a secondary amine at the N1 position protected by a tert-butyloxycarbonyl (Boc) group, a primary amine at the C3 position, and a phenyl ring at the C5 position.

The primary objective during functionalization is the selective amidation of the C3 primary amine without compromising the acid-sensitive N1-Boc group[1]. The presence of the C5-phenyl group introduces significant steric bulk, which can impede the trajectory of incoming bulky acylating agents. Consequently, standard peptide coupling conditions often require optimization to achieve high conversions.

Mechanistic Principles & Causality (E-E-A-T)

Successful amidation of this scaffold relies on a self-validating system of reagent selection based on steric and electronic demands.

-

Protecting Group Stability: The N1-Boc group is completely stable under mildly basic conditions[1]. By maintaining an alkaline environment throughout the coupling process, premature deprotection and subsequent polymerization or di-acylation are entirely avoided.

-

Coupling Reagent Selection: For sterically hindered amines like 3-amino-5-phenylpiperidine, uronium salts such as HATU are the gold standard[2]. HATU generates a highly reactive OAt (7-azabenzotriazole) active ester. The nitrogen atom within the HOAt ring provides a neighboring group effect, accelerating the nucleophilic attack of the hindered C3 amine[2]. For less hindered, highly reactive aliphatic carboxylic acids, EDC/HOBt serves as a cost-effective alternative[3].

-

Base Selection: The choice of N,N-Diisopropylethylamine (DIPEA) over Triethylamine (TEA) is critical. DIPEA is a non-nucleophilic base due to its bulky isopropyl groups. It efficiently deprotonates the carboxylic acid to initiate HATU attack without competing with the piperidine amine for the active ester intermediate[2].

Mechanistic pathway of HATU-mediated amidation of 3-amino-5-phenylpiperidine derivatives.

Experimental Design & Optimization Data

To establish the most reliable protocol, various coupling conditions were evaluated. The quantitative data below summarizes the causal relationship between reagent choice and reaction efficiency for this specific scaffold.

| Coupling Reagent | Base | Solvent | Temp | Time | Yield | Causality & Application Note |

| HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | 0 °C → RT | 4 h | >90% | Optimal: HOAt active ester overcomes C5-phenyl steric hindrance. Ideal for unreactive acids. |

| EDC·HCl / HOBt | DIPEA (3.0 eq) | DCM | 0 °C → RT | 16 h | 75-85% | Viable: HOBt ester is less reactive but highly stable. Cost-effective for simple aliphatic acids. |

| EDC·HCl / DMAP | TEA (3.0 eq) | DCM | RT | 24 h | <50% | Suboptimal: DMAP acylpyridinium intermediate suffers from steric clash at the piperidine C3 position. |

Validated Protocols

The following step-by-step methodologies are designed to be self-validating, ensuring high yield and purity while preserving the Boc protecting group.

Protocol A: HATU-Mediated Coupling (Recommended for Hindered/Aryl Acids)

This protocol is optimized for maximum efficiency and minimal epimerization of chiral carboxylic acids.

-

Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq, 1.0 mmol) and tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate (1.05 eq, 1.05 mmol) in anhydrous DMF (5.0 mL)[2].

-

Base Addition: Add DIPEA (3.0 eq, 3.0 mmol) to the solution. Stir for 5 minutes at room temperature to ensure complete deprotonation of the acid.

-

Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq, 1.2 mmol) portion-wise over 2 minutes[3].

-

Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 4 hours. Monitor the consumption of the amine via LC-MS or TLC (typically 5% MeOH in DCM).

-

Workup: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[2].

Protocol B: EDC/HOBt-Mediated Coupling (Cost-Effective Alternative)

Best suited for unhindered aliphatic carboxylic acids where reaction kinetics are naturally faster.

-

Preparation: Dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DCM (10.0 mL).

-

Activation: Add HOBt (1.2 eq, 1.2 mmol) and EDC·HCl (1.2 eq, 1.2 mmol). Stir the suspension at 0 °C for 15 minutes to generate the HOBt-active ester[3].

-

Coupling: Add tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate (1.0 eq, 1.0 mmol) followed by DIPEA (3.0 eq, 3.0 mmol). Allow the mixture to warm to room temperature and stir for 12–16 hours[1].

-

Workup: Dilute with DCM (10 mL). Wash the organic layer successively with 10% aqueous citric acid (to remove unreacted amine), saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate.

Step-by-step experimental workflow for the amidation of Boc-protected aminopiperidines.

Troubleshooting & Quality Control

-

Issue: Premature Boc Deprotection.

-

Causality: The Boc group is highly sensitive to acidic environments. If the reaction pH drops (e.g., due to the use of EDC·HCl without sufficient base), deprotection occurs.

-

Solution: Always ensure the reaction mixture is distinctly basic (pH > 8, tested via wet pH paper on an aliquot) by using at least 3.0 equivalents of DIPEA.

-

-

Issue: Epimerization of Chiral Carboxylic Acids.

-

Causality: Slow coupling allows the active ester to cyclize into an oxazolone intermediate, which rapidly racemizes/epimerizes.

-

Solution: Maintain the activation step strictly at 0 °C. Use HATU instead of EDC/HOBt, as the superior leaving group ability of HOAt drastically increases the rate of nucleophilic attack, outcompeting oxazolone formation[2].

-

-

Issue: Incomplete Conversion.

-

Causality: Severe steric clash between the C5-phenyl group of the piperidine and a highly substituted carboxylic acid.

-

Solution: Increase the equivalents of HATU to 1.5 eq, and gently heat the reaction to 40 °C (Note: heating increases the risk of epimerization if the acid is chiral).

-

References

- Source: nih.

- Source: benchchem.

- Source: nih.

Sources

- 1. 3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocols for Chiral HPLC Separation of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate Enantiomers

Abstract

This document provides a comprehensive guide to the development of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantioselective separation of tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate. As a key chiral building block in pharmaceutical synthesis, the ability to accurately determine its enantiomeric purity is critical for drug development and quality control. This guide details the selection of appropriate chiral stationary phases (CSPs), mobile phase optimization strategies, and step-by-step protocols for achieving baseline separation of the enantiomers. It is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this and structurally related chiral piperidine derivatives.

Introduction: The Imperative of Chiral Separation

The enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. Therefore, regulatory agencies worldwide mandate the characterization and control of the stereochemical identity of new drug entities. tert-Butyl 3-amino-5-phenylpiperidine-1-carboxylate is a vital intermediate in the synthesis of various biologically active molecules. Its stereocenter at the 3-position necessitates the development of precise analytical techniques to isolate and quantify each enantiomer. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the predominant technique for this purpose due to its high efficiency, reproducibility, and scalability.

The fundamental principle of chiral HPLC lies in the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differential stability of these complexes leads to different retention times, enabling their separation. The choice of the CSP and the mobile phase composition are paramount in achieving successful enantioseparation.

Strategic Approach to Method Development

A systematic approach to method development is crucial for efficiently achieving the desired chiral separation. The following workflow outlines the key stages, from initial screening to method optimization.

Figure 1: General workflow for developing a chiral HPLC separation method.

Core Component Selection: The Chiral Stationary Phase

For piperidine derivatives, polysaccharide-based CSPs are a highly recommended starting point. Columns such as those based on amylose or cellulose derivatives (e.g., Chiralpak® series) have demonstrated broad applicability and success in resolving a wide range of chiral compounds, including those with similar structures. These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, π-π interactions, and steric hindrance, which are crucial for effective separation.

Recommended Chiral Stationary Phases for Initial Screening:

| CSP Type | Chiral Selector | Potential Interactions |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric inclusion |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric inclusion |

| Polysaccharide-based | Immobilized Polysaccharide Phases | Broader solvent compatibility, enhanced robustness |

Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, which can be beneficial during method development.

Mobile Phase Systems: Elution and Selectivity

The choice of the mobile phase mode—normal-phase, polar organic, or reversed-phase—will significantly impact the chiral recognition and overall separation.

Normal-Phase Chromatography

This is often the first choice for chiral separations on polysaccharide CSPs.

-

Composition: Typically consists of a non-polar solvent like n-hexane or heptane and a polar modifier, usually an alcohol such as ethanol or isopropanol.

-

Additives: For basic compounds like tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate, adding a small amount of a basic modifier like diethylamine (DEA) or ethylenediamine (EDA) (typically 0.1% v/v) is crucial to improve peak shape and reduce tailing by minimizing interactions with residual silanols on the silica support.

Polar Organic Mode

This mode utilizes polar organic solvents.

-

Composition: Common mobile phases include acetonitrile or methanol, often with an alcohol modifier.

-

Advantages: Can offer different selectivity compared to normal-phase and may be suitable for analytes with limited solubility in non-polar solvents.

Reversed-Phase Chromatography

While less common for initial screening on traditional polysaccharide CSPs, reversed-phase conditions can be effective, especially with immobilized phases.

-

Composition: Mixtures of water and acetonitrile or methanol, with or without acidic or basic modifiers.

-

Additives: For basic analytes, a buffer or an additive like trifluoroacetic acid (TFA) (typically 0.1% v/v) may be required to control ionization and improve peak shape.

Protocol 1: Initial Screening for Chiral Separation

This protocol outlines a systematic approach to screen for the initial separation of the enantiomers.

Objective: To identify a suitable combination of a chiral stationary phase and mobile phase that shows baseline or partial separation of the enantiomers.

Instrumentation and Materials:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.

-

Chiral Stationary Phases:

-

Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or equivalent

-

Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent

-

Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or equivalent

-

-

Solvents: HPLC-grade n-hexane, ethanol, isopropanol, acetonitrile, and diethylamine (DEA).

-

Sample: Racemic tert-butyl 3-amino-5-phenylpiperidine-1-carboxylate.

Procedure:

-

Sample Preparation: Prepare a stock solution of the racemic analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., ethanol or mobile phase). Further dilute to an appropriate concentration for injection (e.g., 0.1 mg/mL).

-

Column Equilibration: Equilibrate the chosen chiral column with the initial mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Screening Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm (or the λmax of the phenyl group)

-

Injection Volume: 5-10 µL

-

-

Mobile Phase Screening Program:

| Step | Mobile Phase Composition (v/v/v) | Mode |

| 1 | n-Hexane / Ethanol / DEA (90:10:0.1) | Normal-Phase |

| 2 | n-Hexane / Isopropanol / DEA (90:10:0.1) | Normal-Phase |

| 3 | Acetonitrile / Ethanol / DEA (95:5:0.1) | Polar Organic |

| 4 | 100% Ethanol + 0.1% DEA | Polar Organic |

-

Data Analysis: For each condition, evaluate the chromatogram for the number of peaks, their retention times (k), the selectivity (α), and the resolution (Rs). A promising result is any indication of two eluting peaks (α > 1.0).

Protocol 2: Method Optimization

Once a promising set of conditions is identified, the next step is to optimize the separation to achieve baseline resolution (Rs ≥ 1.5).

Objective: To fine-tune the mobile phase composition, temperature, and flow rate to achieve optimal separation.

Procedure:

-

Mobile Phase Ratio Optimization:

-

Systematically vary the ratio of the strong solvent (alcohol) to the weak solvent (hexane). For example, if the initial hit was with 90:10 hexane/ethanol, evaluate 95:5, 85:15, and 80:20.

-

Rationale: Increasing the percentage of the alcohol will generally decrease retention times, while decreasing it will increase retention and may improve resolution.

-

-

Temperature Optimization:

-

Evaluate the effect of column temperature on the separation. Analyze at different temperatures, for example, 15 °C, 25 °C, and 35 °C.

-

Rationale: Temperature can significantly impact the thermodynamics of the chiral recognition process. Lowering the temperature often increases the stability of the transient diastereomeric complexes, leading to better resolution, but at the cost of longer run times and higher backpressure.

-

-

Flow Rate Optimization:

-

Adjust the flow rate (e.g., 0.8 mL/min, 1.0 mL/min, 1.2 mL/min) to find the best balance between resolution and analysis time.

-

Rationale: Lower flow rates can sometimes improve efficiency and resolution, but will increase the run time.

-

Example Optimized Conditions:

The following table presents a hypothetical set of optimized conditions based on typical results for similar compounds.

| Parameter | Optimized Value |

| Chiral Stationary Phase | Chiralpak® IA (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane / Ethanol / DEA (70:30:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |